Cas no 2229659-70-3 (3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol)
3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol
- EN300-1748187
- 2229659-70-3
-
- Inchi: 1S/C12H14O/c13-8-2-3-10-6-7-11-4-1-5-12(11)9-10/h2-3,6-7,9,13H,1,4-5,8H2/b3-2+
- InChI Key: TVIJTRZJAGTTGM-NSCUHMNNSA-N
- SMILES: OC/C=C/C1C=CC2=C(C=1)CCC2
Computed Properties
- Exact Mass: 174.104465066g/mol
- Monoisotopic Mass: 174.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 20.2Ų
3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1748187-1g |
3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol |
2229659-70-3 | 1g |
$1070.0 | 2023-09-20 | ||
| Enamine | EN300-1748187-5g |
3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol |
2229659-70-3 | 5g |
$3105.0 | 2023-09-20 | ||
| Enamine | EN300-1748187-10g |
3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol |
2229659-70-3 | 10g |
$4606.0 | 2023-09-20 | ||
| Enamine | EN300-1748187-0.05g |
3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol |
2229659-70-3 | 0.05g |
$900.0 | 2023-09-20 | ||
| Enamine | EN300-1748187-0.1g |
3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol |
2229659-70-3 | 0.1g |
$943.0 | 2023-09-20 | ||
| Enamine | EN300-1748187-0.25g |
3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol |
2229659-70-3 | 0.25g |
$985.0 | 2023-09-20 | ||
| Enamine | EN300-1748187-0.5g |
3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol |
2229659-70-3 | 0.5g |
$1027.0 | 2023-09-20 | ||
| Enamine | EN300-1748187-1.0g |
3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol |
2229659-70-3 | 1g |
$1070.0 | 2023-06-03 | ||
| Enamine | EN300-1748187-2.5g |
3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol |
2229659-70-3 | 2.5g |
$2100.0 | 2023-09-20 | ||
| Enamine | EN300-1748187-5.0g |
3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol |
2229659-70-3 | 5g |
$3105.0 | 2023-06-03 |
3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol
Comprehensive Overview of 3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol (CAS No. 2229659-70-3): Properties, Applications, and Research Insights
The compound 3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol (CAS No. 2229659-70-3) is a specialized organic molecule with a unique structural framework, combining an indenyl core with a propenol side chain. This configuration grants it distinct chemical properties, making it a subject of interest in pharmaceutical research, material science, and synthetic chemistry. Its molecular formula and structural features have been extensively studied to explore potential applications in drug discovery and functional materials.
Recent trends in AI-driven drug discovery and green chemistry have amplified the relevance of compounds like 3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol. Researchers are increasingly focusing on its synthetic pathways and bioactivity profiles, particularly in the context of small-molecule therapeutics. The compound’s indenyl group is known to interact with biological targets, while the propenol moiety offers versatility for further derivatization, aligning with the demand for modular chemical building blocks.
From a synthetic chemistry perspective, CAS No. 2229659-70-3 exemplifies the growing importance of scaffold diversity in medicinal chemistry. Its hydrogenation potential and stereochemical properties are frequently discussed in academic forums, addressing common queries such as "how to optimize the yield of 3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol" or "what catalysts are suitable for its functionalization." These topics resonate with industrial chemists and academicians alike, driving engagement in peer-reviewed journals.
In material science, the compound’s conjugated double bonds and aromatic indenyl system make it a candidate for organic electronics and polymeric materials. Its potential role in photovoltaic cells or conductive polymers is under investigation, coinciding with the global push for sustainable energy solutions. Searches for "indenyl derivatives in optoelectronics" or "propenol-based monomers" reflect this interdisciplinary interest.
Quality control and analytical characterization of 3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol are critical for its commercial adoption. Techniques like HPLC, NMR, and mass spectrometry are routinely employed to verify its purity, a topic often searched alongside "CAS No. 2229659-70-3 specifications." Regulatory compliance, particularly in REACH and GMP contexts, further underscores its safe handling and application.
Looking ahead, the compound’s adaptability positions it as a high-value intermediate in both academic and industrial settings. As research continues to uncover its structure-activity relationships, 3-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-ol may emerge as a cornerstone in the development of next-generation therapeutics and advanced materials, answering the growing demand for innovative chemical solutions.
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